N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea
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Description
N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.14814140 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
N-(4-tert-butylphenyl)-N'-(4-fluorophenyl)urea and related compounds have been explored extensively in the realm of chemical synthesis, demonstrating utility as intermediates in various synthetic processes. The directed lithiation of related urea derivatives, for instance, has been shown to facilitate the production of various substituted products, highlighting the compound's role in expanding synthetic methodologies for constructing complex molecules. Such processes underscore the compound's significance in organic synthesis, providing pathways to achieve high yields of targeted products through selective reactions (Smith, El‐Hiti, & Alshammari, 2013).
Environmental Applications
In agricultural and environmental science, urea-based compounds, including this compound, have found applications as nitrogen fertilizers. The use of urease inhibitors alongside urea fertilizers has been investigated to reduce ammonia volatilization from flooded rice fields, thereby improving nitrogen use efficiency and reducing environmental pollution. These studies illustrate the potential of this compound derivatives in enhancing the sustainability of agricultural practices by mitigating nitrogen losses (Freney et al., 1993).
Medical Imaging
In the field of medical imaging, derivatives of this compound have been synthesized and evaluated for their potential use in positron emission tomography (PET) imaging. The synthesis of 4-[18F]fluorophenyl urea derivatives showcases the application of these compounds in developing radiolabeled probes that can be used for diagnostic purposes, aiding in the visualization and quantification of biological processes in vivo (Olma, Ermert, & Coenen, 2006).
Molecular Devices
Furthermore, the unique structural features of this compound derivatives have been harnessed in the design of molecular devices. For instance, the complexation of such compounds with cyclodextrins has been studied for the development of self-assembling molecular devices, illustrating their potential in nanotechnology and materials science for creating systems with novel optical or electronic properties (Lock et al., 2004).
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-17(2,3)12-4-8-14(9-5-12)19-16(21)20-15-10-6-13(18)7-11-15/h4-11H,1-3H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXJAJJSLAJSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.